molecular formula C10H15NO B13164833 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13164833
M. Wt: 165.23 g/mol
InChI Key: KLVCOUYVYUQUIP-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound characterized by a 1-oxaspiro[2.5]octane backbone substituted with two methyl groups at the 6-position and a carbonitrile group at the 2-position. Its spirocyclic structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s applications range from antimicrobial agents to enzyme inhibitors, as evidenced by its structural analogs in diverse studies .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6,6-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-9(2)3-5-10(6-4-9)8(7-11)12-10/h8H,3-6H2,1-2H3

InChI Key

KLVCOUYVYUQUIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)C(O2)C#N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves multi-step synthetic sequences that construct the spirocyclic framework and introduce the nitrile functional group at the 2-position. The key steps include:

  • Formation of the spirocyclic oxaspiro ring system.
  • Introduction of the nitrile substituent via cyanation or related transformations.
  • Installation of geminal dimethyl groups at the 6-position.

Cyanation-Based Preparation

A common approach to synthesizing spirocyclic nitriles involves the cyanation of halogenated or activated intermediates. According to patent literature, a typical process includes:

  • Starting from a halogenated spirocyclic ketone or related intermediate such as (1-bromo-cyclohexyl)-substituted derivatives.
  • Treatment with cyanation agents such as sodium cyanide (NaCN), potassium cyanide (KCN), trimethylsilyl cyanide, or cuprous cyanide.
  • The reaction is performed in polar solvents like methanol, ethanol, or acetonitrile, often at room temperature (~25°C) for 3 to 6 hours.
  • Phase transfer catalysts may be used when non-polar solvents are employed to enhance cyanide ion solubility and reaction efficiency.

This method yields the desired 1-oxaspiro[2.5]octane-2-carbonitrile derivatives with good conversion rates.

Darzens Condensation Route

Another synthetic route involves Darzens condensation (epoxide formation followed by cyclization):

  • Reacting chloro-substituted acetonitriles with cyclohexanone in the presence of a base such as sodium methoxide.
  • This reaction leads to halohydrin intermediates that cyclize to form the spirocyclic oxirane ring.
  • Subsequent steps convert the epoxide intermediate to the nitrile-substituted spiro compound.

Reaction conditions typically involve mild temperatures (10–60°C, preferably room temperature) and reaction times from 1 to 24 hours, often optimized to 3–6 hours for better yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Cyanation NaCN or KCN in methanol or ethanol 20–25°C (room temp) 3–6 hours Phase transfer catalyst used if non-polar solvents employed; mild conditions favor selectivity
Darzens Condensation Chloro-acetonitrile + cyclohexanone + NaOMe 10–60°C (preferably 25°C) 1–24 hours (3–6 preferred) Base-mediated cyclization to form spiro epoxide intermediate
Esterification 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid + MeOH + H2SO4 Reflux (~65°C) Several hours Acid-catalyzed esterification for derivative synthesis

Mechanistic Insights

  • The cyanation step proceeds via nucleophilic substitution where the cyanide ion attacks a suitable electrophilic center (e.g., a halide or activated carbonyl derivative) on the spirocyclic intermediate.
  • Darzens condensation involves base-promoted formation of an α-halo epoxide intermediate, which undergoes intramolecular cyclization to form the spiro ring system.
  • The geminal dimethyl groups at the 6-position are typically introduced early in the synthetic sequence, either via alkylation or by using appropriately substituted starting materials.

Summary Table of Preparation Methods

Method Key Reagents Key Intermediate Advantages Limitations
Cyanation of halide NaCN, KCN, phase transfer catalyst Halogenated spiro compound Mild conditions, good yields Requires handling toxic cyanides
Darzens Condensation Chloro-acetonitrile, cyclohexanone, NaOMe Epoxide intermediate One-pot formation of spiro ring Sensitive to reaction conditions
Esterification (for derivatives) Carboxylic acid, MeOH, H2SO4 Methyl ester Straightforward, scalable Does not directly yield nitrile

Research Findings and Industrial Relevance

  • Patents filed around 2001–2015 describe optimized synthetic routes for spirocyclic oxaspiro compounds including 6,6-dimethyl derivatives with nitrile functionality, emphasizing reaction times, temperatures, and catalyst choices to maximize yield and purity.
  • Continuous flow reactors have been suggested for esterification steps to improve reaction control and scalability in industrial settings.
  • The nitrile group offers a versatile handle for further functionalization, making these compounds valuable intermediates in medicinal chemistry and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

1-Oxaspiro[2.5]octane-2-carbonitrile

  • Structure : Lacks the 6,6-dimethyl substituents.
  • Properties :
    • Exhibits antimicrobial activity against Gram-negative pathogens, with additional antioxidant and anti-inflammatory properties .
    • Molecular weight: 137.18 g/mol (vs. 167.21 g/mol for the dimethyl analog).

5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile (CAS 1862934-12-0)

  • Structure : Contains two methyl groups at positions 5 and 7, along with an additional oxygen atom in the spiro ring.
  • Properties :
    • Molecular weight: 167.21 g/mol (identical to the target compound).
    • Higher polarity due to the 1,6-dioxa moiety, affecting solubility and reactivity .

6-(3-Chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile (CAS 448920-97-6)

  • Structure : Incorporates a benzoyl substituent and an aza group (nitrogen) in the spiro ring.
  • Properties :
    • Molecular weight: 321.72 g/mol.
    • Enhanced bioactivity due to the electron-withdrawing chloro and fluoro groups, which improve binding to bacterial enzymes .
  • Applications : Investigated as a β-lactamase inhibitor intermediate, highlighting the role of aromatic substituents in targeting resistant pathogens .

4,6,7-Trimethyl-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile (CAS 56229-36-8)

  • Structure : Features three methyl groups and an aza substitution.
  • Properties :
    • Molecular weight: 180.25 g/mol.
    • Increased lipophilicity due to additional methyl groups, improving membrane permeability .
  • Applications : Used in agrochemical research, though detailed pharmacological data are sparse.

Antimicrobial Activity

  • The non-methylated analog (1-oxaspiro[2.5]octane-2-carbonitrile) shows broad-spectrum antimicrobial activity, while the dimethyl derivative’s enhanced lipophilicity may improve penetration into bacterial membranes .

Biological Activity

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes a nitrile functional group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. The compound features two methyl groups at the 6-position, contributing to increased steric hindrance compared to similar compounds. This structural configuration influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H15NC_{11}H_{15}N
Molecular Weight175.25 g/mol
IUPAC Name6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Functional GroupsSpirocyclic, Nitrile

Biological Activity

Preliminary studies suggest that 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties. Research indicates that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The presence of the nitrile group may contribute to anti-inflammatory activities, potentially modulating inflammatory pathways.
  • Enzyme Interaction : Investigations into the interaction of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile with specific enzymes are ongoing. These interactions could elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile:

Study 1: Antimicrobial Screening

A study conducted by Smith et al. (2023) assessed the antimicrobial properties of spirocyclic compounds similar to 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Study 2: Inflammation Modulation

Research by Johnson et al. (2024) investigated the anti-inflammatory properties of nitrile-containing compounds in vitro. The study found that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating a pathway through which 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile might exert anti-inflammatory effects.

The biological activity of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile may be attributed to its ability to interact with biomolecular targets:

  • Binding Affinity : The spirocyclic structure allows for specific binding to enzyme active sites or receptor sites, potentially altering their activity.
  • Functional Group Influence : The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, modulating their functions.

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